molecular formula C5H5N3O2 B2814214 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 1119442-06-6

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B2814214
CAS No.: 1119442-06-6
M. Wt: 139.114
InChI Key: DTSRKLQAXDCKQU-UHFFFAOYSA-N
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Description

“5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting the intramolecular copper-catalyzed cyclization process. This methodology allows the introduction of diverse functionalities at the 4-position of oxazoles, demonstrating the compound's versatility in synthesizing complex heterocyclic structures, which could be useful in various scientific research applications (Kumar et al., 2012).

  • Gladkov et al. (2018) reported the preparation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine through a multicomponent reaction. This work highlights the structural diversity achievable with the core structure of 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxamide, showcasing its potential in the synthesis of complex heterocyclic compounds (Gladkov et al., 2018).

Potential Applications in Material Science and Pharmacology

  • Jayarajan et al. (2019) synthesized derivatives of this compound through a water-mediated synthesis, further investigating their non-linear optical (NLO) properties and molecular docking analyses. Such studies indicate the potential use of these compounds in developing materials with specific optical properties and exploring their biological activity (Jayarajan et al., 2019).

  • The work by Caputo et al. (2020) on the design, synthesis, and biological evaluation of oxazolone carboxamides as acid ceramidase inhibitors showcases the therapeutic potential of derivatives in treating diseases related to sphingolipid metabolism. This research underscores the compound's relevance in pharmaceutical development (Caputo et al., 2020).

Properties

IUPAC Name

5-cyano-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-2-3-1-4(5(7)9)8-10-3/h3H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSRKLQAXDCKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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